Product packaging for Fmoc-Gly-CHN2(Cat. No.:CAS No. 275816-73-4)

Fmoc-Gly-CHN2

Cat. No.: B557584
CAS No.: 275816-73-4
M. Wt: 321,34 g/mole
InChI Key: VPTICKBUJYDMLC-BENRWUELSA-N
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Description

Significance of α-Diazocarbonyl Compounds in Organic and Peptide Chemistry

α-Diazocarbonyl compounds are a versatile class of organic molecules characterized by a diazo group (–CHN2) attached to a carbonyl carbon. This arrangement imparts a unique reactivity, making them valuable intermediates in a wide array of chemical transformations. mdpi.comscielo.brscielo.br Their utility stems from the ability of the diazo group to be transformed into a reactive carbene or to participate in various cycloaddition and insertion reactions. scielo.brscielo.br

In organic synthesis, α-diazocarbonyl compounds are precursors to a multitude of other functional groups and molecular scaffolds. mdpi.com They can undergo Wolff rearrangements to form ketenes, participate in C-H and X-H insertion reactions, and engage in cyclopropanation of olefins. scielo.brscielo.br These reactions have been instrumental in the synthesis of complex natural products and other target molecules. jst.go.jp

Within peptide chemistry, the reactivity of α-diazocarbonyl compounds is harnessed for specific applications, including the formation of peptide bonds and the introduction of unique structural motifs. scielo.br Their ability to react with various nucleophiles allows for the construction of modified peptide backbones and the incorporation of non-standard amino acid analogs. mdpi.com

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Convergent Synthetic Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino terminus of amino acids in peptide synthesis. thermofisher.comchemimpex.com Its popularity lies in its base-lability; it can be readily removed under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-labile protecting groups that may be present on amino acid side chains. thermofisher.comethz.ch This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov

Overview of Fmoc-Gly-CHN2 as a Strategic Synthetic Intermediate

This compound combines the advantageous features of both α-diazocarbonyl compounds and the Fmoc protecting group. It is, in essence, an N-terminally protected glycine (B1666218) derivative activated as a diazomethyl ketone. This unique combination makes it a valuable and strategic intermediate in advanced chemical synthesis.

The presence of the Fmoc group allows for its seamless integration into Fmoc-based solid-phase peptide synthesis protocols. osti.gov The diazomethyl ketone functionality, on the other hand, opens up a diverse range of chemical transformations that go beyond standard peptide bond formation. For instance, it can be used to introduce a glycine residue that can then be further elaborated or to participate in reactions that form non-peptidic linkages.

The synthesis of Fmoc-aminoacyldiazomethanes, including this compound, typically involves the reaction of an activated Fmoc-amino acid, such as a pentafluorophenyl ester, with diazomethane (B1218177). core.ac.uk This method provides a reliable route to these important building blocks.

Table of Key Compounds

Compound NameAbbreviation/SynonymKey Role
(9H-fluoren-9-yl)methyl N-(2-diazoacetyl)glycinateThis compoundThe central topic of this article, a strategic synthetic intermediate.
9-fluorenylmethoxycarbonylFmocA base-labile protecting group for amines. thermofisher.com
GlycineGlyThe simplest amino acid, forming the core of this compound. chemimpex.com
PiperidineA mild base used for the removal of the Fmoc protecting group. thermofisher.com
DiazomethaneCH2N2A reagent used in the synthesis of diazomethyl ketones. core.ac.uk
Pentafluorophenyl esterPfp esterAn activated form of a carboxylic acid used in coupling reactions. core.ac.uk

Interactive Data Table: Properties of Fmoc-Glycine

The following table summarizes key properties of the parent compound, Fmoc-glycine, which is the precursor to this compound.

PropertyValueSource
Synonyms Fmoc-Gly-OH chemimpex.com
CAS Number 29022-11-5 chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Molecular Formula C17H15NO4 chemimpex.com
Molecular Weight 297.3 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Melting Point 165 - 185 °C chemimpex.com
Storage Conditions 0 - 8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N3O3 B557584 Fmoc-Gly-CHN2 CAS No. 275816-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGJOVHMQKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of Fmoc Gly Chn2 and α Diazocarbonyl Moieties

Electrophilic and Nucleophilic Reactivity of the Diazo Ketone Functional Group

Diazo compounds, including diazo ketones, exhibit amphiphilic behavior, meaning they can act as both nucleophiles and electrophiles depending on the reaction conditions and the nature of the reacting partner.

The diazo carbon atom, bearing a partial negative charge due to resonance stabilization, is nucleophilic and can readily react with electrophiles such as protons, aldehydes, and imines. researchgate.networldscientific.com This nucleophilic character allows diazo compounds to participate in conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds. worldscientific.com Furthermore, the diazo group itself can be a site for nucleophilic attack. researchgate.net

Conversely, the diazo group can also act as an electrophile, particularly when activated or in specific reaction pathways. researchgate.net The high-energy nature of the diazo group makes it a precursor to highly reactive carbenes and metallocarbenes upon extrusion of nitrogen gas, which can then engage in various electrophilic reactions like C-H insertion or cyclopropanation. mdpi.combaranlab.org The presence of electron-withdrawing groups, such as the carbonyl in diazo ketones, influences the electronic distribution and reactivity of the diazo moiety. scispace.compearson.com

Intramolecular Rearrangements and Cyclizations

The inherent instability and reactivity of the diazo group facilitate a range of intramolecular rearrangements and cyclization reactions, often catalyzed by transition metals or induced by heat or light.

Wolff Rearrangement and its Application in Homologation Reactions

The Wolff rearrangement is a cornerstone reaction for α-diazoketones, involving the extrusion of dinitrogen (N₂) and a concomitant 1,2-shift of a substituent to form a highly reactive ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This transformation can be initiated through thermal decomposition, photolysis, or catalysis by transition metals, most notably silver(I) salts. organic-chemistry.orgwikipedia.org

The ketene intermediate generated is a potent electrophile that can be efficiently trapped by various nucleophiles, including water, alcohols, and amines, to yield carboxylic acids, esters, and amides, respectively. organic-chemistry.orgwikipedia.org This sequence of reactions forms the basis of the Arndt-Eistert synthesis , a classical method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgnrochemistry.comslideshare.net The Arndt-Eistert synthesis typically proceeds by first converting a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to generate the α-diazoketone. Subsequent Wolff rearrangement and nucleophilic trapping then afford the homologated carboxylic acid derivative. nrochemistry.comslideshare.net

Fmoc-protected amino acid diazo ketones, such as Fmoc-Gly-CHN₂, are particularly relevant in peptide chemistry. They enable the synthesis of β-amino acids and homopeptides, which are of interest for pharmaceutical applications due to their enhanced metabolic stability. organic-chemistry.org The migratory aptitude of substituents on the α-carbon can influence the regioselectivity of the Wolff rearrangement, dictating which group migrates during the 1,2-shift. organic-chemistry.org

Dipolar Cycloaddition Reactions of Diazo Ketones

Diazo ketones can function as 1,3-dipoles in [3+2] cycloaddition reactions with a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings, most commonly pyrazoles. mdpi.comthieme-connect.comchim.itscielo.brnih.gov For example, the reaction of diazo ketones with acetylenes can yield pyrazoles, with the regiochemical outcome sometimes influenced by the conformational flexibility of the diazo ketone. mdpi.com

The metal carbene intermediates generated from diazo compounds, often in the presence of transition metal catalysts, can also participate in cycloaddition reactions. nih.gov Furthermore, the ketenes formed during the Wolff rearrangement can undergo [2+2] cycloadditions with unsaturated compounds, a process exploited in reactions like the Staudinger Synthesis. organic-chemistry.org Diazo compounds are also known to engage in [3+3] cycloadditions, and their reactions with strained systems like cyclopropenes can lead to diverse heterocyclic scaffolds. chim.itnih.gov

Rhodium- and Palladium-Catalyzed Cyclization Pathways

Transition metals, particularly rhodium and palladium, play a crucial role in mediating the reactivity of diazo compounds, often by generating highly reactive metal carbene intermediates.

Rhodium Catalysis: Rhodium(II) complexes, such as rhodium(II) acetate, are highly effective catalysts for the decomposition of diazo compounds, generating rhodium carbenoids. mdpi.comnih.govnih.govresearchgate.net These carbenoids are versatile intermediates capable of undergoing:

C-H and X-H Insertion: Rhodium carbenoids can insert into C-H bonds (intramolecularly or intermolecularly) and X-H bonds (where X = O, N, S, Si), forming new sigma bonds. mdpi.comnih.govresearchgate.net For instance, O-H insertion into carboxylic acids is a well-established transformation. mdpi.comresearchgate.net

Cyclopropanation: Rhodium carbenoids readily add to alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. scielo.brnih.govresearchgate.net

Ylide Formation and Cycloaddition: Reaction of rhodium carbenoids with carbonyl groups generates carbonyl ylides, which are 1,3-dipoles that can undergo subsequent cycloaddition reactions to construct complex cyclic architectures. nih.govnih.govnih.govresearchgate.net For example, rhodium(II)-catalyzed cyclization of amido diazo ketoamides leads to carbonyl ylides that can yield substituted 5-hydroxydihydropyridones or be trapped by dipolarophiles. nih.gov

Other Cyclizations: Rhodium(I) catalysts facilitate vinylation/[2+1]carbocyclization reactions between enynes and diazo compounds. rsc.org Rhodium(III) catalysis has been employed for vinyl C–H activation with α-diazocarbonyl compounds to synthesize furans. acs.org

Palladium Catalysis: Palladium catalysts are also instrumental in mediating the transformations of diazo compounds, often involving carbene intermediates or cross-coupling mechanisms. baranlab.orgmdpi.comnih.govnih.govorganic-chemistry.org

Cross-Coupling: Palladium-catalyzed cross-coupling of α-diazocarbonyl compounds with arylboronic acids is a method for synthesizing α-aryl α,β-unsaturated carbonyl compounds. organic-chemistry.org

C-H Insertion: Palladium complexes can catalyze intramolecular carbene C-H insertion reactions of α-diazo carbonyl compounds, leading to the formation of cyclic products such as oxindoles and β-lactams. nih.govnih.gov The selectivity for CArsp2–H insertion over Csp3–H insertion can be modulated by the choice of catalyst and ligands. nih.gov

Cycloadditions: Palladium can catalyze [3+2] cycloaddition reactions, for instance, between vinylethylene carbonates and in situ generated ketones from diazo compounds. acs.org Palladium is also known to catalyze cyclopropanation reactions involving diazomethane. nih.govscielo.br

Acid- and Base-Mediated Transformations of the Diazo Group

The diazo group can undergo significant transformations under both acidic and basic conditions.

Acid-Mediated Transformations:

Diazo compounds react with acids, with protonation of the diazo group being a common initial step. Lewis acids can catalyze a variety of transformations. researchgate.net

Lewis acids, such as scandium triflate (Sc(OTf)₃), can mediate the dehydroxylation of β-hydroxy-α-diazo carbonyls to form vinyl diazonium ions, which are potent electrophiles and readily undergo conjugate addition. nih.gov

Acid catalysis is also employed to promote the Wolff rearrangement. organic-chemistry.org

Diazo compounds react with carboxylic acids to form esters, a reaction often catalyzed by acids or transition metals, typically proceeding via a metal carbenoid intermediate that inserts into the O-H bond of the carboxylic acid. mdpi.comresearchgate.netresearchgate.netnih.gov

Acid-catalyzed insertion into C-C bonds has also been reported. nih.gov

Base-Mediated Transformations:

Strong bases can deprotonate diazo compounds, generating carbanions or anions that function as carbon nucleophiles. worldscientific.comresearchgate.net These nucleophiles can participate in reactions such as Michael additions. worldscientific.com

Base-mediated reactions are also integral to the preparation of diazo compounds, including the decomposition of N-sulfonylhydrazones and diazo transfer reactions. scielo.brresearchgate.net For example, base-mediated addition of diazoacetates to imines yields β-amino-α-diazoesters. scispace.com

However, strongly basic conditions can lead to the hydrolysis of the diazo group. researchgate.net

Applications of Fmoc Gly Chn2 in Complex Organic Molecule Synthesis

Conversion to Halomethyl Ketones

Fmoc-Gly-CHN2 serves as a key precursor for the synthesis of various halomethyl ketones, which are themselves important intermediates in the synthesis of protease inhibitors and other biologically active molecules. mdpi.comnih.gov The diazoketone moiety is readily converted to a halomethyl ketone upon treatment with the appropriate hydrohalic acid.

Synthesis of Bromomethyl Ketones

The reaction of this compound with hydrogen bromide (HBr) provides a direct route to the corresponding bromomethyl ketone. thieme-connect.dearkat-usa.org This transformation is a common step in the synthesis of more complex molecules. internationaljournalcorner.com For instance, the resulting N-protected bromomethyl ketones can be utilized in the synthesis of 2-amino-1,3-selenazole derivatives. arkat-usa.org The conversion of the diazomethyl ketone to the bromomethyl ketone can be monitored by the disappearance of the characteristic IR peak for the diazo group at approximately 2100 cm⁻¹. arkat-usa.org

Research has shown that the reaction of N-protected diazomethyl ketones with 45% aqueous HBr in THF is an efficient method for preparing bromomethyl ketones. arkat-usa.org This protocol is advantageous as it often proceeds to near quantitative yield and avoids complex workup procedures. arkat-usa.org The resulting bromomethyl ketones are typically stable solids that can be purified by crystallization. arkat-usa.org

Table 1: Synthesis of Bromomethyl Ketones from N-Protected Diazomethyl Ketones

Starting Material Reagent Solvent Reaction Time Product
N-Fmoc/Boc/Z-amino acid diazomethyl ketone 45% aq. HBr THF 10 min N-Fmoc/Boc/Z-amino acid bromomethyl ketone

Synthesis of Chloromethyl Ketones

Similarly, the synthesis of chloromethyl ketones can be achieved by reacting this compound with hydrogen chloride (HCl). thieme-connect.deinternationaljournalcorner.com This method is widely applicable for the preparation of peptidyl chloromethyl ketones. thieme-connect.de However, it is important to note that the choice of protecting group is crucial when the end product is a peptidyl halomethyl ketone, with Z or Boc groups being preferred in many cases. thieme-connect.de An alternative method involves the use of lithium chloride (LiCl) in acetic acid, which can be beneficial when dealing with acid-sensitive protecting groups. thieme-connect.de

Formation of Mono-Fluoromethyl Ketones (FMKs) via Diazoketone Intermediates

The synthesis of mono-fluoromethyl ketones (FMKs) from diazoketone intermediates like this compound presents more challenges than the synthesis of their chloro- and bromo- counterparts. mdpi.com Direct reaction of a diazomethyl ketone with hydrogen fluoride (B91410) (HF) can lead to undesired cyclic byproducts. mdpi.com However, the use of HF/pyridine has been shown to successfully yield the desired FMK. mdpi.com

An alternative, multi-step approach involves the initial conversion of the diazoketone to a bromomethyl ketone with HBr. mdpi.comresearchgate.net The bromomethyl ketone is then transformed into the FMK using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). mdpi.comresearchgate.net For some substrates, including the Fmoc-Gly-OH analogue, purification difficulties have been reported with this method. mdpi.comresearchgate.net In such cases, converting the diazoketone to the FMK via a hydroxymethyl ketone intermediate has proven more successful. researchgate.net

Construction of Amidino-Functionalized Derivatives and Depsipeptide Mimics

This compound has been utilized in the solid-phase synthesis of complex heterocyclic structures, including those containing amidine functionalities. In one example, a resin-bound intermediate was acylated with Fmoc-Gly-Cl in pyridine. Subsequent dehydrative cyclization and piperidine-mediated deprotection of the Fmoc group led to a rearrangement, forming an amidine carboxamide. scielo.br

Synthesis of Various Heterocyclic Systems (e.g., Azoles, Selenazoles)

This compound is a valuable starting material for the synthesis of various heterocyclic systems. The diazoketone functionality can be transformed into a bromomethyl ketone, which then serves as a key intermediate for constructing heterocycles. arkat-usa.orginternationaljournalcorner.com

For example, 2-amino-1,3-selenazoles can be prepared by treating the bromomethyl ketone derived from this compound with selenourea. arkat-usa.orginternationaljournalcorner.com This reaction, often carried out under Hantzsch protocol conditions, is typically rapid and efficient. arkat-usa.orginternationaljournalcorner.com The progress of the reaction can be monitored by the disappearance of the bromomethyl ketone peak in the IR spectrum. arkat-usa.org This methodology has been successfully applied to the synthesis of a variety of N-protected 2-amino-1,3-selenazole derivatives. arkat-usa.org

Furthermore, diazoketone derivatives are known substrates for the synthesis of N-Fmoc-4-amino-thiazolyl derivatives and other azole-containing compounds. internationaljournalcorner.comsigmaaldrich.com

Generation of C-Terminal Aldehydes and Related Carbonylic Compounds

While direct conversion of this compound to a C-terminal aldehyde is not a primary application, the broader class of N-protected amino diazomethanes are related to the synthesis of peptide aldehydes. Peptide aldehydes are important as protease inhibitors. thieme-connect.de

Several methods exist for the synthesis of C-terminal peptide aldehydes, including the reduction of amino acid or peptide esters with diisobutylaluminum hydride (DIBAL-H) and the reduction of Weinreb amides. thieme-connect.de In some synthetic strategies, the aldehyde functionality is protected as a semicarbazone during peptide coupling reactions and later deprotected. thieme-connect.de The backbone amide linker (BAL) strategy is another versatile approach for preparing C-terminal peptide aldehydes, where the aldehyde is masked as an acetal (B89532) during synthesis. nih.gov Although not a direct conversion of this compound, these methods highlight the significance of C-terminal carbonyl compounds in peptide chemistry, a field to which this compound contributes as a versatile building block for other functionalities.

Stereoselective Applications in Asymmetric Synthesis

Currently, there is a notable absence of documented stereoselective applications for the specific chemical compound this compound in the context of asymmetric synthesis within readily accessible scientific literature. While N-protected amino acid-derived diazoketones are recognized as versatile intermediates in organic synthesis, specific examples detailing the use of this compound as a prochiral substrate in enantioselective or diastereoselective transformations are not found.

The general class of diazocarbonyl compounds is employed in various asymmetric reactions, where stereocontrol is typically achieved through the use of chiral catalysts. These reactions include, but are not limited to, cyclopropanations, C-H bond insertions, and ylide formations followed by sigmatropic rearrangements. In such transformations, a chiral ligand, often complexed to a metal center (e.g., rhodium, copper, or palladium), creates a chiral environment that directs the approach of the diazo compound to a prochiral substrate, thereby favoring the formation of one enantiomer or diastereomer over the other.

For instance, the asymmetric cyclopropanation of olefins using diazoacetates in the presence of chiral copper-bis(oxazoline) or rhodium-prolinate catalysts is a well-established method for synthesizing optically active cyclopropanes. Similarly, enantioselective C-H insertion reactions, catalyzed by chiral rhodium or iridium complexes, allow for the formation of new stereocenters.

While these general methodologies exist for diazocarbonyl compounds, their specific application to this compound has not been detailed in published research. The synthesis of diazoketones from N-protected amino acids, including those bearing the Fmoc group, is a known process. oup.com These intermediates are often utilized in subsequent reactions, such as the Wolff rearrangement, to produce β-amino acids. organic-chemistry.org In the case of the Wolff rearrangement of a diazoketone derived from a chiral amino acid, the existing stereocenter influences the stereochemical outcome of the product, representing a case of substrate-controlled stereoselectivity. However, as glycine (B1666218) is achiral, any stereoselective application of this compound would necessitate the use of an external chiral agent, such as a chiral catalyst or auxiliary, to induce asymmetry in reactions with a prochiral partner.

The table below summarizes general types of stereoselective reactions where diazocarbonyl compounds are used, which could hypothetically be applied to this compound, though no specific examples are currently documented.

Table 1: Hypothetical Stereoselective Applications of Diazocarbonyl Compounds

Reaction TypeChiral Catalyst/Auxiliary ExampleProduct TypePotential Enantio-/Diastereoselectivity
Asymmetric CyclopropanationChiral Copper-Bis(oxazoline) ComplexesChiral Cyclopropyl KetonesHigh e.e.
Asymmetric C-H InsertionChiral Rhodium(II) CarboxamidatesChiral β-Ketoesters/AmidesHigh e.e. and d.r.
Asymmetric Ylide Formation/ acs.orgcardiff.ac.uk-Sigmatropic RearrangementChiral Lewis AcidsChiral Allylic Alcohols/AminesHigh e.e.
Asymmetric Aldol-type ReactionChiral Lewis Acids (e.g., Zr(IV)-BINOL)Chiral β-Hydroxy-α-diazoketonesModerate to good e.e. scielo.br

Despite the synthetic potential, the lack of specific research findings on the stereoselective applications of this compound prevents a more detailed discussion and the presentation of empirical data tables for this particular compound. Further research would be required to explore and establish its utility as a building block in asymmetric synthesis.

Fmoc Gly Chn2 As an Intermediate in Peptide and Protein Chemical Synthesis

C-Terminal Modification of Peptides through Diazoketone Chemistry

The diazoketone group of Fmoc-Gly-CHN2 is a reactive moiety that can be transformed into several other functional groups, providing access to a range of C-terminally modified peptides. This versatility is crucial for various applications, from the synthesis of enzyme inhibitors to the assembly of large proteins via fragment condensation strategies.

Peptidyl C-terminal aldehydes are an important class of compounds, notably recognized for their role as transition-state analog inhibitors of serine and cysteine proteases. thieme-connect.de The synthesis of these aldehydes can be achieved from peptidyl diazomethyl ketones. For instance, a peptide chain elongated with a C-terminal diazomethyl ketone, such as one derived from this compound, can be converted to the corresponding aldehyde.

One established method involves the reaction of the peptidyl diazomethyl ketone with a mild acid, such as acetic acid, to form an α-acetoxy ketone, which can then be hydrolyzed to the α-hydroxy ketone (an acyloin). Subsequent oxidative cleavage, for example with periodic acid, yields the desired C-terminal peptide aldehyde. researchgate.net Another approach involves the direct oxidation of the diazoketone under controlled conditions. The conversion of a diazoketone to a bromomethyl ketone by treatment with HBr is a known transformation, which can then be further manipulated to yield the aldehyde. peptidesynthetics.co.uk

The general scheme for preparing a peptide aldehyde from a diazoketone precursor is outlined below:

StepReactionReagentsProduct
1Peptide ElongationStandard SPPSPeptidyl-Gly-CHN2
2Conversion to Halomethyl Ketone (optional)HBrPeptidyl-Gly-CH2Br
3Conversion to AldehydeOxidative cleavage or hydrolysis pathwaysPeptidyl-glycinal

This strategy allows for the introduction of an aldehyde functionality at the C-terminus of a peptide, which is a valuable tool for various biochemical and therapeutic applications.

Native Chemical Ligation (NCL) is a cornerstone technology for the synthesis of large proteins, which relies on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide. nih.gov The generation of peptide α-thioesters, particularly within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), has been a significant area of research. While direct conversion of a diazoketone to a thioester is not the most common route, related strategies for thioester precursor synthesis are central to modern peptide chemistry.

A prominent method for generating peptide thioesters compatible with Fmoc-SPPS involves the use of a hydrazine (B178648) "safety-catch" linker. osti.gov In this approach, the peptide is assembled on a solid support functionalized with a hydrazine moiety. Upon completion of the peptide chain synthesis, the peptidyl hydrazide is oxidized to a reactive acyl diazene (B1210634) intermediate. This intermediate can then be reacted with a thiol to generate the desired peptide thioester. osti.gov This method is advantageous as the hydrazine linker is stable to the basic conditions required for Fmoc deprotection during SPPS.

Synthesis StageDescription
Peptide AssemblyThe peptide is synthesized on a hydrazine-functionalized resin using standard Fmoc-SPPS protocols.
ActivationThe resin-bound peptidyl hydrazide is oxidized, typically with an oxidizing agent like N-bromosuccinimide (NBS), to form a peptidyl diazene.
ThiolysisThe activated peptidyl diazene is cleaved from the resin by a thiol, resulting in the formation of the C-terminal peptide thioester.

Another sophisticated strategy for producing peptide thioesters in Fmoc-SPPS is through the formation of a C-terminal N-acylurea. This method often utilizes a 3,4-diaminobenzoic acid (Dbz) linker. After peptide synthesis, the aniline (B41778) moiety of the linker is acylated and cyclized to form an N-acylbenzimidazolinone (Nbz), which is a type of N-acylurea. This activated species can then undergo thiolysis to produce the peptide thioester, often in situ during the ligation reaction. nih.gov This approach circumvents the instability of thioesters to the basic conditions of Fmoc deprotection. While not a direct transformation of a diazoketone, it represents a key strategy for accessing the same critical thioester intermediates.

The reactivity of the diazoketone functional group can be harnessed to produce a variety of other C-terminal peptide derivatives.

Peptide Ketones: Reaction of the peptidyl diazoketone with an appropriate nucleophile in the presence of a suitable catalyst can lead to the formation of peptide ketones.

Peptide Esters: In the presence of a carboxylic acid and a rhodium(II) catalyst, peptidyl diazoketones can undergo O-H insertion to form peptide esters.

Peptide Amides: While less direct, the aldehyde derived from the diazoketone can be a precursor for reductive amination to form C-terminal N-alkyl amides. nih.gov Alternatively, various linker strategies in SPPS are employed for the direct synthesis of C-terminal amides. ias.ac.ingoogle.com

Peptide Alcohols: The reduction of a peptidyl aldehyde, which can be generated from a diazoketone, using a mild reducing agent like sodium borohydride, would yield the corresponding C-terminal peptide alcohol.

Synthesis of Peptidyl α-Thioesters for Native Chemical Ligation (NCL)

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound and other N-protected aminoacyl diazomethanes can be integrated into Fmoc-based SPPS workflows, although their primary use is often in solution-phase modifications after initial peptide synthesis. uci.edunih.gov In a solid-phase context, a peptide can be assembled using standard Fmoc chemistry on a resin. nih.gov After cleavage from the solid support, the C-terminal carboxylic acid can be converted to the diazoketone in solution.

Alternatively, strategies have been developed to perform these modifications while the peptide is still attached to the resin. For example, using specialized linkers that are stable to the conditions required for diazoketone formation and subsequent reactions. The "backbone amide linker" (BAL) strategy, for instance, anchors the peptide to the resin via a backbone amide nitrogen, leaving the C-terminus free for modifications such as conversion to an aldehyde or thioester. nih.gov

The use of this compound and related diazoketone chemistry significantly expands the repertoire of synthetic peptides that can be accessed, enabling the creation of molecules with enhanced biological activity, improved pharmacokinetic properties, and novel functionalities for research and therapeutic development.

Strategic Design for Modified Peptide Synthesis (e.g., Peptidyl Mono-Fluoromethyl Ketones)

The chemical intermediate this compound, an N-terminally protected glycine (B1666218) diazomethyl ketone, serves as a pivotal building block in the strategic synthesis of modified peptides. Its structure is particularly amenable to the creation of peptidyl mono-fluoromethyl ketones (PFMKs), a class of compounds recognized as potent protease inhibitors. mdpi.comnih.gov The diazomethyl ketone functional group (-CHN2) is a key reactive moiety that can be transformed into a fluoromethyl ketone (-CH2F) group.

The synthesis of PFMKs often utilizes solid-phase peptide synthesis (SPPS) employing standard Fmoc chemistry. rsc.orgnih.gov In this approach, an amino acid fluoromethyl ketone unit can be incorporated at the C-terminus of a peptide sequence. rsc.org A common strategy involves preparing an Fmoc-protected amino acid diazoketone, which then undergoes conversion to the corresponding fluoromethyl ketone. researchgate.net While this compound itself is the glycine derivative, the methodology is applicable to a range of amino acids, allowing for the construction of diverse peptide sequences.

An improved method for generating PFMKs involves coupling an aspartate fluoromethyl ketone to a linker and then mounting it onto a resin. nih.gov Following this, the peptide chain is elongated using standard Fmoc peptide synthesis procedures. nih.gov This highlights the adaptability of Fmoc-protected intermediates in complex synthetic pathways. The conversion of the diazoketone to the fluoromethyl ketone is a critical step in these synthetic routes. researchgate.net

The table below outlines a generalized synthetic pathway for converting an Fmoc-protected amino acid into a peptidyl fluoromethyl ketone, illustrating the role of the diazoketone intermediate.

Table 1: Generalized Synthetic Pathway for Peptidyl Mono-Fluoromethyl Ketones (PFMKs) via Diazoketone Intermediate

Step Description Intermediate/Product Purpose
1 Activation Fmoc-Amino Acid-OH The carboxylic acid of the N-Fmoc protected amino acid (e.g., Fmoc-Gly-OH) is activated, often by forming a mixed anhydride. thieme-connect.de
2 Diazomethane (B1218177) Reaction Fmoc-Amino Acid-CHN2 The activated acid reacts with diazomethane to form the corresponding diazomethyl ketone (e.g., this compound). thieme-connect.de
3 Peptide Elongation (SPPS) Fmoc-Peptidyl-CHN2 The Fmoc-amino acid-CHN2 can be used in solid-phase peptide synthesis to build a longer peptide chain.
4 Fluorination Fmoc-Peptidyl-CH2F The terminal diazomethyl ketone is converted into a fluoromethyl ketone.

Preparation of Biologically Active Peptides and Analogues

This compound and analogous Fmoc-peptidyl-diazomethyl ketones are instrumental intermediates in the synthesis of a variety of biologically active peptides and their analogues. The diazomethyl ketone moiety is a stable precursor that can be preserved throughout peptide chain elongation using Fmoc chemistry and later converted into a reactive "warhead" for inhibiting specific enzymes, particularly cysteine proteases. thieme-connect.de

A key advantage of using the Fmoc protecting group is its lability to basic conditions, which are orthogonal to the acidic conditions often required for final cleavage from the resin. nih.govnih.gov This allows for selective deprotection of the N-terminus during synthesis. For example, the N-terminal Fmoc group on a precursor like Fmoc-Gly-Phe-CHN2 can be removed using piperidine (B6355638) to yield the dipeptide H-Gly-Phe-CHN2. thieme-connect.de This resulting dipeptide diazomethyl ketone is a potent inhibitor of the cysteine protease dipeptidyl peptidase I. thieme-connect.de

This synthetic strategy has been applied to create a range of inhibitors for various proteases. Peptidyl fluoromethyl ketones, derived from diazomethyl ketone precursors, have been synthesized and evaluated as inhibitors for enzymes crucial to viral replication, such as the SARS-CoV main protease (Mpro). mdpi.comnih.gov The versatility of Fmoc-based synthesis allows for the creation of diverse peptide sequences tailored to target specific enzyme active sites. nih.gov For instance, short peptides like Z-VAD(OMe)-FMK, a known caspase inhibitor, have been successfully synthesized using standard Fmoc solid-phase procedures, starting from an appropriate fluoromethyl ketone building block. nih.gov

The table below presents examples of biologically active peptides and analogues whose synthesis involves diazomethyl ketone intermediates or related fluoromethyl ketone derivatives prepared using Fmoc chemistry.

Table 2: Examples of Biologically Active Peptides and Analogues Synthesized via Diazomethyl Ketone Intermediates

Peptide/Analogue Precursor Strategy Target Enzyme/Process Biological Significance Reference(s)
H-Gly-Phe-CHN2 Deprotection of Fmoc-Gly-Phe-CHN2 Dipeptidyl Peptidase I Potent cysteine protease inhibitor. thieme-connect.de thieme-connect.de
Z-VAD(OMe)-FMK Fmoc-SPPS with an Aspartate-FMK unit Caspases Caspase inhibitor, used in apoptosis research. nih.gov nih.gov

Table of Mentioned Chemical Compounds

Compound Name Abbreviation / Other Name
(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Pbf
9-fluorenylmethoxycarbonyl Fmoc
Acetic Acid -
Aspartic acid fluoromethyl ketone D-FMK
Diazomethane CH2N2
Dipeptidyl glutaminyl fluoromethyl ketone Dipeptidyl Gln-FMK
This compound N-(9-Fluorenylmethyloxycarbonyl)glycyl-diazomethane
Fmoc-Gly-Phe-CHN2 -
Fmoc-glycine Fmoc-Gly-OH
H-Gly-Phe-CHN2 Glycyl-phenylalanyl-diazomethane
Piperidine -
triphenylmethyl Trt

Advanced Spectroscopic and Structural Characterization of Fmoc Gly Chn2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of Fmoc-Gly-CHN2 is expected to show distinct signals corresponding to the fluorenyl (Fmoc), glycine (B1666218) (Gly), and diazomethyl (-CHN2) moieties. Based on data from the precursor Fmoc-Gly-OH and related diazoketone compounds, the anticipated chemical shifts are as follows:

Fmoc Group Protons: The eight aromatic protons of the fluorenyl group typically appear in the downfield region, between approximately 7.30 and 7.90 ppm. chemicalbook.com The proton at the 9-position of the fluorenyl ring (Fmoc-CH) is expected to resonate around 4.25 ppm, often as a triplet. The two protons of the methylene (B1212753) group adjacent to the carbamate (B1207046) oxygen (Fmoc-CH₂) usually appear as a doublet around 4.3-4.5 ppm. chemicalbook.com

Glycine Methylene Protons (-CH₂-): The two protons on the α-carbon of the glycine residue are diastereotopic and are expected to appear as a doublet around 3.70-4.00 ppm. Their chemical shift is influenced by the adjacent electronegative nitrogen of the carbamate and the carbonyl group.

Diazomethyl Proton (-CHN₂): A characteristic singlet for the methine proton of the diazoketone group is anticipated to appear in the region of 5.20-5.80 ppm. This significant downfield shift is due to the unique electronic environment of the diazo group.

Amide Proton (-NH-): The amide proton signal is expected to be a triplet around 5.50-6.00 ppm, though its position and multiplicity can be affected by solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Fmoc Group Carbons: The aromatic carbons of the fluorenyl group will produce a series of signals between approximately 120 and 144 ppm. The CH and CH₂ carbons of the Fmoc group are expected around 47 ppm and 67 ppm, respectively. chemicalbook.comresearchgate.net

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carbamate carbonyl (N-C=O) of the Fmoc group typically resonates around 156 ppm, while the ketone carbonyl (C=O) of the diazomethyl ketone moiety is expected to appear further downfield, in the range of 190-194 ppm.

Glycine α-Carbon: The α-carbon of the glycine unit is anticipated to have a chemical shift in the region of 43-45 ppm. researchgate.net

Diazomethyl Carbon (-CHN₂): The carbon atom of the diazo group is expected to resonate in the range of 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Fmoc Aromatic (8H)7.30 - 7.90120.0 - 144.0
Fmoc CH (1H)~4.25~47.0
Fmoc CH₂ (2H)4.30 - 4.50~67.0
Amide NH (1H)5.50 - 6.00-
Glycine CH₂ (2H)3.70 - 4.0043.0 - 45.0
Carbamate C=O-~156.0
Ketone C=O-190.0 - 194.0
Diazo CH (1H)5.20 - 5.8045.0 - 55.0

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. The molecular formula of this compound is C₁₈H₁₅N₃O₃, corresponding to a monoisotopic mass of 321.1113 Da. calpaclab.com

High-resolution mass spectrometry (HRMS) can confirm this exact mass, typically with an accuracy of a few parts per million (ppm), providing strong evidence for the compound's identity. Common ionization techniques such as Electrospray Ionization (ESI) would likely produce protonated molecular ions [M+H]⁺ (m/z 322.1192) or adducts with sodium [M+Na]⁺ (m/z 344.1011) or potassium [M+K]⁺ (m/z 360.0751).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound, offering further structural confirmation. The fragmentation is predictable and often dominated by the lability of the Fmoc protecting group. Key fragmentation pathways would include:

Loss of the Dibenzofulvene Moiety: A characteristic fragmentation of Fmoc-protected compounds is the cleavage of the Fmoc group, often initiated by the loss of dibenzofulvene (C₁₃H₁₀, 166.0783 Da) via a McLafferty-type rearrangement, leading to a prominent fragment ion.

Cleavage of the Diazoketone Group: The diazomethyl ketone functionality is prone to fragmentation, notably through the loss of a neutral nitrogen molecule (N₂, 28.0061 Da), which is a very stable leaving group.

Formation of Acylium Ions: Cleavage adjacent to the carbonyl groups can lead to the formation of stable acylium ions. libretexts.org

Table 2: Predicted m/z Values for Key Ions of this compound in High-Resolution Mass Spectrometry

Ion SpeciesFormulaCalculated m/zDescription
[M]⁺·[C₁₈H₁₅N₃O₃]⁺·321.1113Molecular Ion
[M+H]⁺[C₁₈H₁₆N₃O₃]⁺322.1192Protonated Molecule
[M+Na]⁺[C₁₈H₁₅N₃O₃Na]⁺344.1011Sodium Adduct
[M-N₂]⁺·[C₁₈H₁₅NO₃]⁺·293.1052Loss of Nitrogen
[Fmoc]⁺[C₁₄H₉O]⁺193.0653Fluorenyl-derived fragment
[M+H-C₁₃H₁₀]⁺[C₅H₆N₃O₃]⁺156.0358Loss of Dibenzofulvene from [M+H]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum provides a unique "fingerprint" for the compound. Key diagnostic absorption bands include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the C-H stretching of the fluorenyl aromatic rings. vscht.cz

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching of the methylene groups in the Fmoc and glycine moieties. libretexts.org

Diazo (C=N₂) Stretch: A very strong and sharp absorption band in the range of 2100-2150 cm⁻¹ is the most characteristic signal for the diazoketone group. Its high intensity and unique position in a relatively clear region of the spectrum make it an excellent diagnostic peak.

Carbonyl (C=O) Stretches: Two distinct carbonyl absorptions are expected. The carbamate carbonyl stretch typically appears as a strong band around 1710-1740 cm⁻¹. The ketone carbonyl, being conjugated with the diazo group, is expected to absorb at a lower frequency, typically around 1630-1650 cm⁻¹. libretexts.org

Aromatic C=C Stretch: Several medium to weak bands between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic fluorenyl rings. lumenlearning.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3300 - 3400Amide (N-H)StretchMedium
3030 - 3100Aromatic C-HStretchWeak-Medium
2100 - 2150Diazo (C=N₂)Asymmetric StretchStrong, Sharp
1710 - 1740Carbamate C=OStretchStrong
1630 - 1650Ketone C=OStretchStrong
1450 - 1600Aromatic C=CStretchMedium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the strong chromophore of the fluorenyl group. In a solvent such as methanol (B129727) or acetonitrile, the spectrum is expected to exhibit strong absorption maxima characteristic of the dibenzofulvene system. Typically, Fmoc-protected amino acids show two main regions of high absorbance, with maxima around 265 nm and 290-301 nm. mdpi.commostwiedzy.pl This property is widely used for the quantitative detection of Fmoc-containing compounds in solution, for example, in monitoring the progress of solid-phase peptide synthesis. The diazoketone group itself does not contribute significantly to the absorption in the 250-350 nm range compared to the highly absorbing Fmoc group.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, confirming the geometry of the diazoketone and the conformation of the flexible glycine and Fmoc-linker regions.

Intermolecular Interactions: The packing of molecules in the crystal lattice is typically dominated by the bulky, aromatic Fmoc groups. Strong π-π stacking interactions between the fluorenyl rings of adjacent molecules are expected to be a primary driving force for crystal packing. rsc.org

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor and can form intermolecular hydrogen bonds with acceptor atoms, such as the carbonyl oxygens, creating networks that stabilize the crystal structure.

Based on related structures, it is anticipated that the fluorenyl groups would arrange in an offset-stacking or herringbone pattern to maximize van der Waals interactions, while hydrogen bonding involving the glycine backbone would provide further structural reinforcement. The determination of the crystal structure would provide ultimate proof of the molecular architecture and offer insights into the molecule's solid-state stability and properties.

Theoretical and Computational Investigations on Fmoc Gly Chn2 Reactivity

Quantum Chemical Studies of Reaction Mechanisms (e.g., Wolff Rearrangement, Cycloadditions)

Quantum chemical calculations are instrumental in elucidating the complex reaction pathways available to α-diazocarbonyl compounds like Fmoc-Gly-CHN2. The Wolff rearrangement and cycloaddition reactions are two primary transformations that have been computationally investigated.

The Wolff Rearrangement is a key reaction of α-diazocarbonyl compounds, leading to the formation of a ketene (B1206846) intermediate through a 1,2-rearrangement and the extrusion of dinitrogen (N₂). Theoretical studies have shown this reaction can proceed via two main pathways: a concerted mechanism, where nitrogen loss and the migration of the alkyl/aryl group occur simultaneously, or a stepwise mechanism involving the formation of a highly reactive α-ketocarbene intermediate. researchgate.netwikipedia.org

For this compound, the migrating group is the Fmoc-protected glycyl moiety. Quantum chemical calculations, often employing high-level ab initio or density functional theory (DFT) methods, can map the potential energy surface for both the concerted and stepwise pathways. These studies determine the transition state geometries and activation energy barriers for each route. The nature of the migrating group and the conformational orientation (s-cis vs. s-trans) of the diazoketone are critical in dictating the preferred mechanism. wikipedia.org Computational results suggest that the concerted mechanism is often slightly favored for alkyl and aryl migrating groups.

Molecular Dynamics (MD) Simulations of Conformational Behavior and Reactant Interactions

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are perfectly suited for exploring the conformational landscape and dynamic behavior of this compound over time. mdpi.com MD simulations model the molecule as a collection of atoms interacting through a defined force field, applying Newton's equations of motion to track their movements. americanpeptidesociety.org

The conformational behavior of this compound is largely influenced by the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group and the flexible glycine (B1666218) backbone. MD simulations can reveal the preferred conformations (e.g., folded vs. extended structures) in various solvent environments. ethz.chwustl.edu These simulations can identify stable intramolecular interactions, such as hydrogen bonds or π-stacking between the Fmoc groups of adjacent molecules, which can lead to self-assembly. researchgate.net All-atom explicit solvent MD simulations provide detailed insights into how the molecule interacts with its environment and how these interactions affect its structural dynamics. pnas.orgnih.gov

Furthermore, MD simulations are used to study the initial stages of reactant interactions. Before a reaction like a cycloaddition occurs, the reactants must diffuse and adopt a suitable orientation. MD can simulate this process, identifying the formation of pre-reaction complexes and calculating the potential of mean force to understand the free energy landscape of reactant association. This provides a dynamic picture that complements the static view from quantum chemical calculations of the reaction pathway itself.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. nih.govmdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties that are fundamental to understanding and predicting chemical reactivity. nih.gov

Key electronic properties derived from DFT calculations include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties help identify the most reactive sites within the molecule. For this compound, DFT calculations would show a high concentration of negative charge on the terminal nitrogen of the diazo group and the carbonyl oxygen, making them potential sites for electrophilic attack. Conversely, the carbene carbon (once N₂ is lost) is electron-deficient.

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and reactivity in reactions like cycloadditions. nih.gov A smaller gap generally implies higher reactivity. DFT calculations can also precisely determine atomic partial charges, which are crucial for understanding electrostatic interactions that guide reactants into a reactive orientation. nih.gov Studies on related α-diazocarbonyl compounds have used DFT to show how substituents influence the activation energy required for N₂ elimination, with higher positive partial charge on the carbene carbon and more negative charge on the terminal nitrogen correlating with a lower energy barrier. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G*).
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability in orbital-controlled reactions.
LUMO Energy-0.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and kinetic stability.
Partial Charge on Carbonyl C+0.55 ePotential site for nucleophilic attack.
Partial Charge on Diazo C-0.15 eCharge distribution influences reaction mechanism.
Partial Charge on Terminal N-0.40 eSite of high electron density.

Cheminformatics and Predictive Modeling of Transformations

Cheminformatics applies computational and informational techniques to a broad range of chemical problems, including the prediction of chemical reactions and properties. For this compound, these methods can be used to develop predictive models for its transformations based on its structure.

One prominent approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov To predict the reactivity of this compound in, for example, the Wolff rearrangement, a QSAR model would be built using a dataset of diverse diazoketones with experimentally determined reaction rates or activation energies. For each compound in the dataset, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges from DFT), steric properties (e.g., molecular volume), and topological indices (describing atomic connectivity).

A statistical or machine learning algorithm is then used to build a mathematical model that correlates these descriptors with the observed reactivity. nih.govfrontiersin.org This model can then be used to predict the reactivity of new compounds, like this compound, simply by calculating its descriptors and inputting them into the model equation. Rigorous validation techniques are essential to ensure the model's predictive power. nih.gov Modern approaches often use machine learning algorithms like Random Forest or XGBoost to capture complex, non-linear relationships between structure and reactivity. nih.gov

Table 2: Example of a Hypothetical QSAR Model for Predicting Wolff Rearrangement Activation Energy (ΔE).
Molecular DescriptorCoefficientDescription
qCdiazo (Partial Charge on Diazo Carbon)-15.2Electronic descriptor influencing N₂ lability.
LUMO Energy+3.5Electronic descriptor related to stability.
Vmig (Volume of Migrating Group)+0.05Steric descriptor accounting for the size of the Fmoc-glycyl group.
Model EquationΔE = 18.7 - 15.2(qCdiazo) + 3.5(LUMO) + 0.05(Vmig)

Synthesis and Applications of Fmoc Gly Chn2 Analogues and Derivatives

The foundational chemistry of Fmoc-Gly-CHN2 has paved the way for the development of a diverse array of analogues and derivatives. By altering the amino acid residue, extending the peptide chain, or modifying the protecting groups, researchers have created a versatile toolkit of diazomethyl ketone-based compounds for various applications in chemical biology and proteomics.

Challenges, Limitations, and Future Research Directions in Fmoc Gly Chn2 Chemistry

Addressing Regioselectivity and Stereoselectivity in Diazo Ketone Reactions

A primary challenge in the chemistry of diazoketones, including Fmoc-Gly-CHN2, is the precise control of regioselectivity and stereoselectivity. These compounds are precursors to highly reactive ketene (B1206846) and metal-carbene intermediates, and directing their subsequent reactions to a specific outcome is crucial for their synthetic utility.

The Wolff rearrangement of α-diazoketones, a cornerstone reaction, proceeds through a ketene intermediate. organic-chemistry.orgwikipedia.org When the α-carbon is a stereocenter, as in diazoketones derived from chiral amino acids, the 1,2-rearrangement must proceed with retention of stereochemistry to avoid racemization. wikipedia.org Research on photoinduced asymmetric Wolff rearrangements of α-amino-α'-methyl-α'-diazoketones has shown that good stereoselectivity can be achieved, affording α-methyl-β-amino acid esters. acs.orgnih.gov The stereochemical outcome is influenced by several factors, including the steric bulk of the N-protecting group and the reaction temperature. acs.org For instance, increasing the size of the protecting group on the nitrogen atom was found to significantly improve the diastereomeric ratio of the product. acs.org This highlights a key challenge: the need to finely tune reaction conditions and substrate design to favor the desired stereoisomer.

Furthermore, reactions involving metal-carbene intermediates generated from diazoketones present additional selectivity challenges. These carbenes can undergo a variety of transformations, including cyclopropanation and C-H insertion. wikipedia.org Controlling the regioselectivity (which C-H bond is targeted) and stereoselectivity (the orientation of the new bonds) of these insertions is a significant area of research. The development of chiral catalysts, particularly those based on rhodium and cobalt, has enabled high levels of enantio-, regio-, and stereoselectivity in these transformations, turning potential limitations into synthetic opportunities. nih.gov

Mitigation of Side Reactions in Fmoc-SPPS Utilizing Diazoketone Intermediates

The integration of diazoketone chemistry with Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) introduces the potential for specific side reactions that can compromise the purity and yield of the target peptide. Diazoketones are often used to generate C-terminal thioesters for native chemical ligation (NCL), and their stability and reactivity must be managed within the context of the entire SPPS process.

Diketopiperazine (DKP) formation is a well-known side reaction in Fmoc-SPPS, particularly at the dipeptide stage. chempep.com It occurs when the deprotected N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the peptide from the support and forming a cyclic piperazinedione. chempep.com Sequences containing proline at the second position are especially susceptible. While this is a general problem in Fmoc-SPPS, it is a critical consideration when synthesizing peptide fragments intended for subsequent ligation. Strategies to mitigate DKP formation include using sterically hindered resins like 2-chlorotrityl chloride resin or coupling the second and third amino acids as a pre-formed dipeptide unit, thereby bypassing the vulnerable dipeptide-resin intermediate. peptide.com

A significant advantage of Native Chemical Ligation (NCL) is that the ligation reaction itself is chemoselective and proceeds without significant racemization at the ligation site. nih.govtaylorandfrancis.com However, the synthesis of the requisite peptide thioester, which can be derived from a diazoketone intermediate, presents a risk of racemization at the C-terminal residue. The activation of the C-terminal carboxyl group, a necessary step in many synthetic routes, can lead to the loss of stereochemical integrity.

The challenge lies in developing thioesterification methods that are both efficient and racemization-free. Research has focused on methods that proceed under mild conditions. For example, an N-S acyl shift reaction assisted by an N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) auxiliary group has been shown to produce peptide thioesters with no detectable epimerization of the C-terminal leucine residue. nih.gov Similarly, the use of the Fmoc group as a temporary mask for an N-terminal cysteine in a middle peptide segment allows for one-pot ligation strategies, simplifying the process and minimizing exposure to harsh conditions that could induce racemization. nih.gov The primary challenge for methods utilizing this compound and its analogs is to ensure that the conversion of the diazoketone to the thioester maintains the high level of chiral purity required for successful protein synthesis.

Aspartimide Formation: This is one of the most severe side reactions in Fmoc chemistry, occurring when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The backbone amide nitrogen can attack the side-chain ester of Asp, particularly when followed by residues like glycine (B1666218) (Gly), serine (Ser), or alanine (Ala), forming a five-membered succinimide ring (an aspartimide). peptide.comiris-biotech.de This process is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and can lead to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization. nih.govsigmaaldrich.com Several strategies have been developed to suppress this side reaction, as summarized in the table below.

StrategyDescriptionEfficacy/Remarks
Modified Deprotection Adding an acidic additive like HOBt to the piperidine (B6355638) deprotection solution. peptide.combiotage.comReduces but does not eliminate aspartimide formation. biotage.com
Alternative Bases Using weaker bases, such as piperazine, for Fmoc removal. biotage.comSuppresses aspartimide formation but may not completely prevent it.
Bulky Side-Chain Esters Replacing the standard tert-butyl (OtBu) ester with more sterically hindered protecting groups like 3-methylpent-3-yl (Mpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno). sigmaaldrich.combiotage.comHighly effective; Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to almost undetectable levels in many cases. sigmaaldrich.com
Backbone Protection Protecting the backbone amide nitrogen of the residue following Asp with groups like 2-hydroxy-4-methoxybenzyl (Hmb).Can completely eliminate the side reaction but may introduce other synthetic challenges.

N-O Shift: In peptides containing serine (Ser) or threonine (Thr), an N→O acyl shift can occur under strong or moderately acidic conditions, such as during the final trifluoroacetic acid (TFA) cleavage from the resin. researchgate.netresearchgate.net This intramolecular migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group forms an ester linkage (a depsipeptide). iris-biotech.deresearchgate.net While this reaction is often reversible upon treatment with a base, it can lead to purification difficulties and compromise the final product. researchgate.net The extent of the N→O shift is sequence-dependent. researchgate.net Careful control of cleavage conditions and prompt neutralization are key to minimizing this side reaction.

Development of Novel and More Efficient Synthetic Routes to this compound

The classical method for synthesizing α-diazoketones is the Arndt-Eistert reaction, which typically involves the reaction of an activated carboxylic acid (like an acid chloride) with diazomethane (B1218177). organic-chemistry.org However, the use of diazomethane, a toxic and explosive gas, presents significant safety concerns, especially for large-scale synthesis. researchgate.net This has driven research into developing safer, more efficient, and more versatile synthetic routes.

A significant advancement is the development of a one-pot procedure for the synthesis of N-Fmoc-α-amino diazoketones directly from free α-amino acids. nih.gov In this method, 9-fluorenylmethyl chloroformate (Fmoc-Cl) serves a dual role: it first protects the α-amino group and then activates the carboxyl group by forming a mixed anhydride. This intermediate is then reacted in situ with diazomethane to yield the desired product in high yields. nih.gov This approach is notable for its operational simplicity and for proceeding without racemization. nih.gov

Other modern approaches aim to replace diazomethane altogether. Trimethylsilyldiazomethane is a more stable and safer alternative that can react with mixed anhydrides to form diazoketones. organic-chemistry.org Another strategy is diazo transfer, where a diazo group is transferred from a donor molecule (like a sulfonyl azide) to an active methylene (B1212753) compound. raineslab.com For example, 1,8-diazabicycloundec-7-ene (DBU) can be used as a mild base to facilitate diazo transfer from sulfonyl azide reagents to α-carbonyl compounds. raineslab.comnih.gov The ongoing challenge is to refine these methods to be broadly applicable, high-yielding, and scalable, ensuring that reagents like this compound are readily and safely accessible for their expanding applications. Research into shelf-stable, crystalline diazoketones derived from amino acids also represents a significant step towards practicality and safety. researchgate.netchemrxiv.org

Expanding the Scope of Transformations and Applications in Emerging Chemical Fields

The future of this compound chemistry lies in expanding its synthetic utility beyond its current applications. The diazo group is a versatile functional handle with tunable reactivity, making it a valuable tool for chemical biologists and synthetic chemists. acs.orgresearchgate.net

A major area of future research is the application of diazoketone-derived metal carbenes in bioconjugation and modification of biomolecules. nih.gov Rhodium(II) and Copper(I) catalysts can mediate carbene insertion into N-H, O-H, and even C-H bonds under biologically compatible conditions. nih.govnih.gov This opens up possibilities for site-specific protein modification, in vivo drug synthesis, and the development of novel chemical probes to study biological systems. researchgate.net The chemoselectivity of diazo compounds, which can react in the presence of other functional groups like azides, provides opportunities for orthogonal labeling strategies. raineslab.comacs.org

Furthermore, diazoketones serve as precursors to ketenes, which can participate in a variety of cycloaddition reactions. organic-chemistry.org For example, B(C6F5)3-catalyzed Wolff rearrangement followed by [2+2] or [4+2] cycloadditions with imines can produce β-lactams and oxazinone derivatives, respectively. rsc.org Exploring the full scope of these cascade reactions, particularly with chiral catalysts, could provide rapid access to complex heterocyclic scaffolds with potential pharmaceutical applications. The use of diazoketones as photoaffinity probes, where irradiation generates a highly reactive carbene that crosslinks to nearby molecules, will also continue to be a valuable tool for mapping molecular interactions in complex biological environments. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Methodologies for Diazoketone Compounds

The synthesis of diazoketones, including this compound, has traditionally presented challenges from a green chemistry perspective. Many conventional methods for preparing diazocarbonyl compounds have been noted for utilizing environmentally harmful chemicals and generating significant waste. researchgate.net Classic routes such as the Regitz diazo transfer and the Bamford-Stevens reaction, for instance, often exhibit poor atom economy and necessitate laborious purification steps. researchgate.net These drawbacks have spurred the development of more sustainable and safer synthetic methodologies.

Modern advancements are increasingly focused on greener alternatives that are scalable, metal-free, and operationally simpler. researchgate.net A significant area of progress is the adoption of flow chemistry. The use of serial flow reactors provides a safer approach for generating and using diazomethane, a key but hazardous reagent in diazoketone synthesis. acs.orgnih.govchemrxiv.orgresearchgate.net This continuous-flow methodology allows for the in situ generation and immediate consumption of diazomethane, which minimizes the risks associated with handling potentially explosive intermediates and allows for safer, large-scale production. nih.govchemrxiv.orgresearchgate.net One such practical method involves the reaction of diazomethane with mixed anhydrides generated in situ from N-protected α-amino acids and ethyl chloroformate, yielding stable, crystalline diazoketones. acs.orgchemrxiv.org

Another key green strategy is the development of novel catalytic systems that avoid heavy metals. Research has demonstrated a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones. This reaction proceeds under metal-free conditions, employing an eco-friendly silica-supported perchloric acid (HClO4) catalyst with methanol (B129727) as the solvent. researchgate.net This approach offers a simple, efficient, and greener alternative for synthesizing related cyclic structures from diazoketone precursors. researchgate.net Furthermore, the integration of in-line purification techniques within flow systems, using supported scavengers, streamlines the process by reducing waste and minimizing operator exposure to potentially carcinogenic reagents. nih.gov

Synthesis ApproachKey FeaturesGreen Chemistry Advantages
Traditional Batch Synthesis (e.g., Regitz, Bamford-Stevens) Use of sulfonyl azides or N-sulfonylhydrazones.Low atom economy, often requires stoichiometric base, extensive purification needed. researchgate.net
Flow Chemistry with in situ Diazomethane Generation Continuous generation and reaction of diazomethane in a flow reactor. acs.orgresearchgate.netEnhanced safety by minimizing accumulation of explosive intermediates; improved scalability and control. nih.govchemrxiv.org
Metal-Free Brønsted Acid Catalysis Utilizes silica-supported HClO4 as a catalyst in methanol. researchgate.netAvoids transition metal catalysts; operationally simple; environmentally benign catalyst and solvent. researchgate.net
Flow Synthesis with In-line Purification Integration of supported scavengers within the flow reactor setup. nih.govReduces waste from workup and purification steps; minimizes operator exposure to hazardous materials. nih.gov

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify the Fmoc group (aromatic protons at 7.1–7.8 ppm) and glycine backbone (α-proton at ~4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+^+) and rule out adducts or degradation products.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (265 nm for Fmoc absorbance) to assess purity (>95% by area under the curve) .

How can researchers address discrepancies in reported reactivity of this compound under different coupling conditions?

Advanced Question

  • Systematic Variation : Test coupling efficiency across solvents (DMF vs. DCM), bases (DIEA vs. NMM), and temperatures (0°C vs. RT).
  • Statistical Analysis : Use ANOVA to compare yields under varying conditions, ensuring replicates (n ≥ 3) to account for experimental error .
  • Literature Triangulation : Cross-reference protocols from peer-reviewed journals (via Google Scholar’s citation ranking) to identify consensus methodologies .

What strategies optimize the stability of this compound during long-term storage?

Advanced Question

  • Storage Conditions : Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles.
  • Stability Assays : Periodically analyze samples via HPLC to monitor degradation (e.g., hydrolysis to Fmoc-Gly-OH).
  • Batch Documentation : Maintain detailed logs of storage duration and conditions, adhering to FAIR data principles for reproducibility .

What are the primary applications of this compound in peptide synthesis methodologies?

Basic Question

  • Solid-Phase Peptide Synthesis (SPPS) : Used as a glycine derivative for coupling to resin-bound peptides. The CHN2 group facilitates carbodiimide-mediated activation.
  • Kinetic Studies : Monitor coupling rates via UV monitoring of Fmoc deprotection (piperidine cleavage) to optimize elongation efficiency .

How should researchers design experiments to evaluate the kinetic parameters of this compound in peptide chain elongation?

Advanced Question

  • Experimental Design :
    • Variables : Vary reagent concentration, temperature, and coupling time.
    • Controls : Include a reference amino acid (e.g., Fmoc-Ala-OH) to benchmark reactivity.
  • Data Collection : Use inline IR spectroscopy to track carbodiimide consumption or HPLC to quantify unreacted starting material.
  • FINER Criteria : Ensure feasibility (lab resources), novelty (comparison to existing data), and relevance (impact on SPPS optimization) .

What are common by-products formed during this compound activation, and how can they be identified?

Basic Question

  • By-Products :
    • Diazomethane Derivatives : Degradation to methyl esters under acidic conditions.
    • Dipeptides : Due to premature coupling or racemization.
  • Identification :
    • LC-MS : Detect low-abundance by-products (e.g., m/z shifts corresponding to methyl esters).
    • Chiral HPLC : Assess racemization using a chiral stationary phase .

How can computational modeling be integrated with experimental data to predict this compound reactivity?

Advanced Question

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation tendencies.
  • Density Functional Theory (DFT) : Calculate activation energies for coupling reactions to identify rate-limiting steps.
  • Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots). Share models via repositories like Chemotion-ELN for community validation .

Notes on Methodology and Citations

  • Data Management : Adhere to NIH guidelines for experimental reporting (e.g., detailed protocols in supplementary materials) .
  • Literature Review : Use Google Scholar’s citation metrics to prioritize high-impact studies .
  • Ethical Compliance : Address conflicts in data through peer consultation and transparent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.